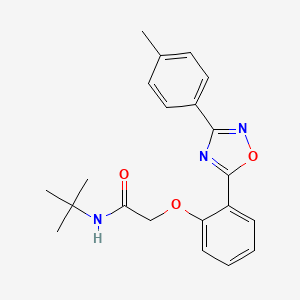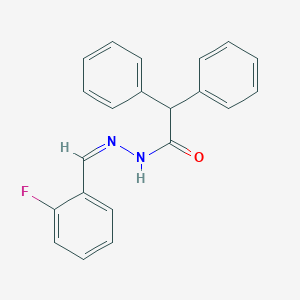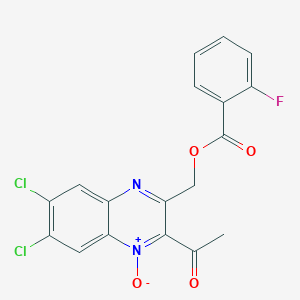
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide (FC-99) is a quinoxaline derivative that has gained attention in recent years due to its potential applications in scientific research.
作用机制
The exact mechanism of action of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide is not fully understood, but it has been proposed to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair (Wang et al., 2016). This inhibition leads to DNA damage and cell death in cancer cells. 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells (Li et al., 2017).
Biochemical and Physiological Effects
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death (Zhang et al., 2019). It has also been reported to inhibit the migration and invasion of cancer cells (Li et al., 2017). In addition, 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to reduce inflammation and oxidative stress in animal models of arthritis and liver injury (Zhang et al., 2019).
实验室实验的优点和局限性
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic applications in cancer treatment and other diseases. However, there are also limitations to its use, including its toxicity and potential side effects, which need to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for research on 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of interest is the development of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide-based therapies for cancer treatment and other diseases. Another area of research is the elucidation of the exact mechanism of action of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide, which could lead to the development of more effective and targeted therapies. Additionally, further studies are needed to evaluate the safety and potential side effects of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide in preclinical and clinical trials.
合成方法
The synthesis of 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of 2,3-dichloroquinoxaline with 2-fluorobenzoyl chloride, followed by the addition of acetic anhydride and sodium acetate. The resulting product is purified by column chromatography to obtain 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide in high yield and purity (Wang et al., 2016).
科学研究应用
2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide has been shown to exhibit anti-tumor activity in various cancer cell lines, including lung cancer, breast cancer, and leukemia (Wang et al., 2016; Li et al., 2017; Zhang et al., 2019). It has also been reported to have anti-inflammatory and anti-oxidant properties (Zhang et al., 2019). These findings suggest that 2-acetyl-6,7-dichloro-3-(((2-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide may have potential therapeutic applications in cancer treatment and other diseases.
属性
IUPAC Name |
(3-acetyl-6,7-dichloro-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN2O4/c1-9(24)17-15(8-27-18(25)10-4-2-3-5-13(10)21)22-14-6-11(19)12(20)7-16(14)23(17)26/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXPLMWLLWNBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC(=C(C=C2N=C1COC(=O)C3=CC=CC=C3F)Cl)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-(4-methylbenzyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689353.png)
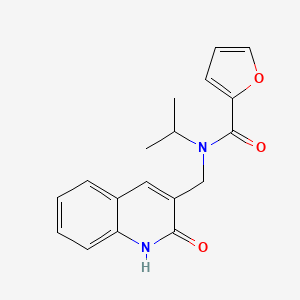

![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7689400.png)

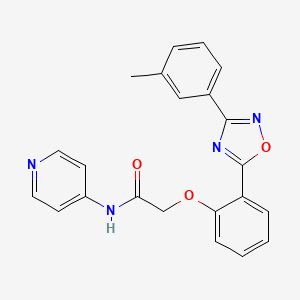
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)
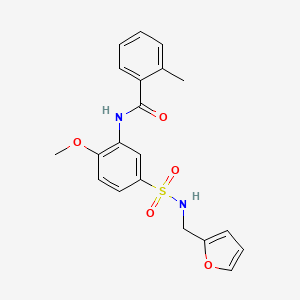
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)

![N-(5-chloro-2-methoxyphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689453.png)
